2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone is a useful research compound. Its molecular formula is C17H16FN5O2S and its molecular weight is 373.41. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathway Analysis
A study focused on the metabolic biotransformation of a novel linezolid analogue, demonstrating its activity against Gram-positive organisms like MRSA. The research identified two metabolites through in vitro and in vivo experiments, suggesting a significant role in the phase I metabolism of the compound (Sang et al., 2016).
Mechanistic Studies on Defluorination
Another study explored the defluorination mechanisms of a morpholinofluorophenyloxazolidinone, finding efficient reductive defluorination upon irradiation. This study provides insights into the chemical behavior and potential modifications of such compounds (Fasani et al., 2008).
Antibacterial Activity Expansion
Research aimed to expand the spectrum of antibacterial activity of oxazolidinone antibiotics to include Gram-negative organisms. By modifying the morpholine ring of linezolid, compounds were prepared showing good activity against Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).
Antioxidant Activity Evaluation
A study on novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives revealed high-efficiency antioxidants, particularly against ABTS. This suggests the compound's role in the inhibition of reactive oxygen species, indicating its potential for medicinal applications (Aziz et al., 2021).
Synthesis and Biological Properties
Further studies have synthesized derivatives related to the compound of interest, exploring their antioxidant, anti-breast cancer, and anti-inflammatory properties. These findings highlight the compound's role in novel drug discovery and its potential therapeutic applications (Thangarasu et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. Under normal conditions, CDK2 binds to cyclin A2, triggering the transition from the G1 phase to the S phase of the cell cycle . When this compound inhibits cdk2, this transition is disrupted, leading to a halt in cell proliferation .
Pharmacokinetics
The compound’s inhibitory activity against cdk2 suggests that it can effectively reach its target within cells
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in a decrease in cell proliferation, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c18-12-1-3-13(4-2-12)23-16-14(9-21-23)17(20-11-19-16)26-10-15(24)22-5-7-25-8-6-22/h1-4,9,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRITZSFNXQYAQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.